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Compound of Interest

Compound Name: p60c-src substrate II

Cat. No.: B070318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and

function of the p60c-src substrate II peptide, a key tool in the study of non-receptor tyrosine

kinases. This document details its biochemical properties, experimental protocols for its

synthesis and use, and its role within cellular signaling pathways.

Peptide Structure and Properties
The p60c-src substrate II is a synthetic pentapeptide with the sequence Ac-Ile-Tyr-Gly-Glu-

Phe-NH2. It serves as an efficient and specific substrate for the p60c-src protein tyrosine

kinase, a prototypical member of the Src family of kinases that play crucial roles in cell

proliferation, differentiation, and survival.

Table 1: Physicochemical Properties of p60c-src Substrate II

Property Value

Sequence Ac-Ile-Tyr-Gly-Glu-Phe-NH2

Molecular Formula C33H44N6O9

Molecular Weight 668.74 g/mol

Phosphorylation Site Tyrosine (Tyr)
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Comparative Kinetic Data of p60c-src Peptide
Substrates
The efficiency of various peptide substrates for p60c-src can be compared using their kinetic

constants, the Michaelis constant (Km) and the maximum velocity (Vmax). A lower Km value

indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a

faster rate of phosphorylation.

Table 2: Kinetic Parameters of Selected p60c-src Peptide Substrates

Peptide Substrate
Sequence

Km (µM) Vmax (µmol/min/mg)

Ac-Ile-Tyr-Gly-Glu-Phe-NH2 368 1.02

Ac-Glu-Asp-Ala-Ile-Tyr-NH2 880 1.86

YIYGSFK 55 Not Reported

Angiotensin I 6800 Not Reported[1]

cdc2(6-20)

(KVEKIGEGTYGVVYK)
352 Not Reported

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ac-Ile-Tyr-Gly-
Glu-Phe-NH2
The p60c-src substrate II peptide is synthesized using the Fmoc (9-

fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. This method

involves the stepwise addition of amino acids to a growing peptide chain anchored to an

insoluble resin support.

Rink Amide resin

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-

Tyr(tBu)-OH, Fmoc-Ile-OH)
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Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: N,N-Diisopropylethylamine (DIPEA)

Solvent: N,N-Dimethylformamide (DMF)

Deprotection reagent: 20% piperidine in DMF

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

Acetic anhydride

Ether

The following diagram outlines the key steps in the Fmoc SPPS of the p60c-src substrate II
peptide.

Rink Amide Resin Swell Resin
in DMF

Fmoc Deprotection
(20% Piperidine/DMF)

Couple
Fmoc-Phe-OH Fmoc Deprotection Couple

Fmoc-Glu(OtBu)-OH Fmoc Deprotection Couple
Fmoc-Gly-OH Fmoc Deprotection Couple

Fmoc-Tyr(tBu)-OH Fmoc Deprotection Couple
Fmoc-Ile-OH Fmoc Deprotection N-terminal Acetylation

(Acetic Anhydride)
Cleavage & Deprotection

(TFA Cocktail)
Precipitation
(Cold Ether)

Purification
(RP-HPLC)

Click to download full resolution via product page

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20%

piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

Amino Acid Coupling: Dissolve the first amino acid (Fmoc-Phe-OH), HCTU, and DIPEA in

DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for

each subsequent amino acid in the sequence (Glu, Gly, Tyr, Ile).

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of

acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
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Cleavage and Deprotection: Treat the resin with the cleavage cocktail (TFA/water/TIS) for 2-

3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and

wash the pellet. Purify the peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC).

p60c-src Kinase Assay
This protocol describes a radioactive kinase assay to measure the phosphorylation of the

p60c-src substrate II peptide.

Purified active p60c-src enzyme

p60c-src substrate II peptide

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

[γ-³²P]ATP

ATP solution

Stopping solution (e.g., 75 mM phosphoric acid)

P81 phosphocellulose paper

Scintillation counter

Prepare Reaction Mix
(Buffer, Src, Peptide)

Initiate Reaction
(Add [γ-³²P]ATP)

Incubate
(e.g., 30°C, 10-30 min)

Stop Reaction
(Add Phosphoric Acid)
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P81 Paper
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(Phosphoric Acid) Scintillation Counting
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Caption: p60c-src Radioactive Kinase Assay Workflow.

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing

kinase reaction buffer, a known concentration of the p60c-src substrate II peptide, and the

p60c-src enzyme.
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Initiate Reaction: Start the phosphorylation reaction by adding a solution of [γ-³²P]ATP (mixed

with cold ATP to the desired specific activity).

Incubation: Incubate the reaction at 30°C for a set time (e.g., 10-30 minutes), ensuring the

reaction is in the linear range.

Stop Reaction: Terminate the reaction by adding an excess of stopping solution (e.g., 75 mM

phosphoric acid).

Spotting: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

Washing: Wash the P81 paper squares multiple times with phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and

measure the radioactivity using a scintillation counter. The counts are proportional to the

amount of peptide phosphorylated.

Signaling Pathways
p60c-src is a key mediator of signaling pathways initiated by receptor tyrosine kinases (RTKs)

such as the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor

Receptor (PDGFR). Upon ligand binding and receptor dimerization, Src is recruited to the

activated receptor and is itself activated. Activated Src then phosphorylates various

downstream substrates, leading to the activation of multiple signaling cascades that control cell

growth, proliferation, and survival.

EGFR- and PDGFR-Mediated Src Activation and
Downstream Signaling
The following diagram illustrates the central role of Src in relaying signals from EGFR and

PDGFR to downstream pathways, including the Ras/MAPK and PI3K/Akt pathways.
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Caption: Src-Mediated Signaling Downstream of EGFR and PDGFR.
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Three-Dimensional Structure
To date, a high-resolution three-dimensional structure of the p60c-src substrate II peptide, Ac-

Ile-Tyr-Gly-Glu-Phe-NH2, has not been deposited in the Protein Data Bank (PDB) or

extensively described in the literature. NMR studies on other Src substrate peptides, such as

the 13-residue RRsrc peptide, have indicated that these peptides can exist in an equilibrium

between extended and nascent helical conformations in solution[2]. The precise conformation

of the p60c-src substrate II peptide when bound to the active site of the Src kinase remains

an area for future investigation. Understanding this bound conformation is crucial for the

rational design of more potent and specific Src inhibitors for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b070318?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9250364/
https://www.benchchem.com/product/b070318?utm_src=pdf-body
https://www.benchchem.com/product/b070318?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/3325040/
https://pubmed.ncbi.nlm.nih.gov/3325040/
https://pubmed.ncbi.nlm.nih.gov/9250364/
https://pubmed.ncbi.nlm.nih.gov/9250364/
https://www.benchchem.com/product/b070318#structure-of-p60c-src-substrate-ii-peptide
https://www.benchchem.com/product/b070318#structure-of-p60c-src-substrate-ii-peptide
https://www.benchchem.com/product/b070318#structure-of-p60c-src-substrate-ii-peptide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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